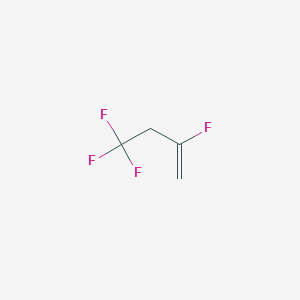

2,4,4,4-Tetrafluorobut-1-ene

Vue d'ensemble

Description

2,4,4,4-Tetrafluorobut-1-ene is a fluorinated olefin with the molecular formula C4H4F4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,4-Tetrafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method includes the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with suitable fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of advanced fluorination techniques and catalysts can enhance the production rate and quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,4,4-Tetrafluorobut-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and halogenated derivatives. These products have significant applications in various industries, including pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

2,4,4,4-Tetrafluorobut-1-ene serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex structures. For instance:

- Nucleophilic Substitution Reactions: The fluorine atoms can be replaced with nucleophiles like amines or alcohols.

- Addition Reactions: The compound can react with hydrogen halides to form halogenated derivatives.

- Elimination Reactions: Under basic conditions, it can yield alkenes or alkynes.

This versatility makes it a crucial intermediate in synthesizing pharmaceuticals and agrochemicals .

Material Science

Fluorinated Polymers

The unique properties of this compound allow for the development of novel fluorinated polymers. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for applications in:

- Coatings and Sealants: Fluorinated polymers are used in protective coatings that require durability against harsh chemicals.

- Electronics: They are employed in the production of insulators and dielectrics due to their excellent electrical properties.

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound is utilized to synthesize bioactive compounds. Research indicates that derivatives of this compound can mimic natural molecules and enhance drug bioavailability. Notable applications include:

- Antiviral Agents: Derivatives have shown effectiveness against various viruses such as HIV and Zika virus .

- Antimicrobial Compounds: Some synthesized compounds exhibit promising antimicrobial activity against bacterial strains .

Environmental Chemistry

Behavioral Studies of Halogenated Compounds

The environmental impact of halogenated compounds is an area of ongoing research. This compound is studied for its degradation pathways and environmental persistence. Understanding these aspects is crucial for assessing the ecological risks associated with its use.

Case Study 1: Antiviral Activity

Recent studies have synthesized novel nucleoside analogs using this compound as a precursor. These compounds were tested against RNA viruses and demonstrated significant antiviral activity .

Case Study 2: Fluorinated Sugars

Research has shown that sugars modified with tetrafluorinated groups can enhance therapeutic efficacy in drug design. These modifications improve the interaction with biological targets while maintaining structural integrity .

Mécanisme D'action

The mechanism of action of 2,4,4,4-Tetrafluorobut-1-ene involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes with other molecules, which can enhance or inhibit specific reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2,4,4,4-Tetrafluorobut-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various applications, especially in the development of new materials and industrial processes .

Activité Biologique

2,4,4,4-Tetrafluorobut-1-ene is a fluorinated organic compound with the chemical formula CHF. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article explores the biological activity of this compound through a synthesis of relevant research findings, case studies, and data tables.

This compound can be synthesized through various methods involving fluorinated substrates. One notable synthesis involves the transformation of 4-bromo-3,3,4,4-tetrafluorobut-1-ene using carbon-carbon bond formation reactions. This method has been highlighted for its efficiency in producing biologically active fluorinated compounds .

| Property | Value |

|---|---|

| Molecular Formula | CHF |

| Molecular Weight | 150.07 g/mol |

| Boiling Point | -5.5 °C |

| Density | 1.37 g/cm³ |

Antiviral Activity

Research has indicated that tetrafluorinated compounds exhibit varying degrees of antiviral activity. For instance, derivatives synthesized from tetrafluorobut-1-ene have been evaluated against several DNA and RNA viruses including HIV and HCV. In a study of nucleoside analogs derived from tetrafluoro ribose moieties, none showed significant antiviral activity at concentrations up to 100 μM . However, the structural modifications enabled by the unique properties of tetrafluorinated compounds may lead to future discoveries in antiviral therapeutics.

Case Study 1: Synthesis and Evaluation of Tetrafluoro Nucleosides

In a study focusing on the synthesis of tetrafluoro nucleosides from this compound derivatives, researchers synthesized several analogs and evaluated their activity against viral infections. Despite the rigorous testing against viruses such as HIV and Zika, the compounds did not exhibit significant biological activity or cytotoxicity at tested concentrations .

Case Study 2: Cross-Coupling Reactions

Another investigation explored the utility of this compound in cross-coupling reactions to produce functional molecules with enhanced properties for medicinal applications. The study demonstrated that this compound could serve as a versatile building block for synthesizing complex fluorinated organic molecules .

Propriétés

IUPAC Name |

2,4,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSYJUPLFVFPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475165 | |

| Record name | 2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721946-02-7 | |

| Record name | 2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2,4,4,4-Tetrafluorobut-1-ene according to the presented research?

A1: The research suggests that this compound, particularly in combination with other fluorinated compounds like 1-methoxyheptafluoropropane [] or cis-1,1,1,4,4,4-hexafluorobut-2-ene [], shows promise as a component in heat transfer fluids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.